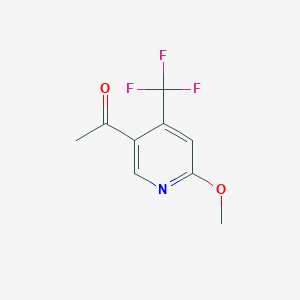

1-(6-Methoxy-4-(trifluoromethyl)pyridin-3-yl)ethanone

Description

Properties

Molecular Formula |

C9H8F3NO2 |

|---|---|

Molecular Weight |

219.16 g/mol |

IUPAC Name |

1-[6-methoxy-4-(trifluoromethyl)pyridin-3-yl]ethanone |

InChI |

InChI=1S/C9H8F3NO2/c1-5(14)6-4-13-8(15-2)3-7(6)9(10,11)12/h3-4H,1-2H3 |

InChI Key |

FTCURTNUSDNFMG-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=CN=C(C=C1C(F)(F)F)OC |

Origin of Product |

United States |

Preparation Methods

Synthesis of 6-Methoxy-4-(trifluoromethyl)pyridin-3-yl Precursors

One common approach involves the preparation of 6-methoxy-4-(trifluoromethyl)pyridine derivatives via:

- Trifluoromethylation of appropriately substituted pyridine rings or pyridine precursors.

- Use of trifluoromethanesulfonic anhydride to prepare trifluoromethanesulfonate intermediates, which serve as activated species for further cross-coupling or substitution reactions.

For example, 6-methylpyridin-3-yl trifluoromethanesulfonate can be synthesized by reacting 5-hydroxy-2-methylpyridine with trifluoromethanesulfonic anhydride in dichloromethane at 0 °C, yielding the triflate intermediate in over 90% molar yield after purification by chromatography.

Introduction of Methoxy Group

The methoxy substituent at the 6-position is typically introduced by nucleophilic aromatic substitution or methylation of a hydroxy precursor:

- Hydroxy groups on the pyridine ring can be methylated using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions.

- Alternatively, methoxylation can be achieved via palladium-catalyzed coupling methods using methanol or methoxy sources.

Introduction of the Ethanone Group

The acetyl group at the 3-position is commonly introduced by:

- Acylation of the pyridine ring , often via Friedel-Crafts-type acylation or directed ortho-metalation followed by reaction with an acyl electrophile.

- Alternatively, the ethanone moiety can be installed by palladium-catalyzed cross-coupling reactions using acetyl equivalents.

A detailed method involves the reaction of 1-(6-methylpyridin-3-yl)ethanone intermediates with substituted phenylmethylsulfones in the presence of palladium catalysts and ligands such as Xantphos to achieve high yields of the target ketone.

Catalytic Systems and Reaction Conditions

Palladium-Catalyzed Cross-Coupling

- Catalysts such as Pd(OAc)2, Pd(F6-acac)2, or Pd(acac)2 are preferred.

- Ligands include PPh3, Xantphos (preferred), dppe, dppp, and others.

- Bases like potassium tert-butoxide, potassium phosphate (preferably milled for enhanced reactivity), or potassium carbonate are used in 1 to 3 molar equivalents (3 equivalents preferred for better yields).

- Reactions are typically conducted in anhydrous solvents such as toluene or N,N-dimethylformamide (DMF).

- Temperatures range from 40 °C to 100 °C, with reaction times from 16 to 27 hours depending on the step.

Reaction Workup and Purification

- After completion, the reaction mixture is quenched with aqueous ammonium chloride or water.

- Organic phases are extracted with dichloromethane or ethyl acetate.

- The crude product is purified by recrystallization (e.g., from acetone) or chromatography.

- Typical isolated yields range from 80% to 90%.

Representative Reaction Scheme and Data Table

| Step | Reactants/Intermediates | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|---|---|---|

| 1 | 5-Hydroxy-2-methylpyridine + Tf2O | None | Pyridine (base) | DCM | 0 | 1.5 | >90 | Formation of 6-methylpyridin-3-yl triflate |

| 2 | 6-methylpyridin-3-yl triflate + acetyl source | Pd(OAc)2 + Xantphos | KOtBu or K3PO4 | Toluene or DMF | 80-100 | 16-27 | 83-89 | Cross-coupling to form ethanone derivative |

| 3 | Hydroxy intermediate | Methyl iodide or Me2SO4 | Base (e.g., K2CO3) | DMF or acetone | RT-50 | 2-16 | 85-90 | Methoxylation at 6-position |

Advantages and Considerations

- The use of trifluoromethanesulfonate intermediates allows for selective and efficient cross-coupling without the need for hazardous reagents like cyanides.

- Milling of potassium phosphate base enhances reaction rates and yields.

- Avoidance of tungsten-based catalysts and hazardous oxidants such as hydrogen peroxide improves safety and environmental profile.

- The process is economically favorable due to fewer synthetic steps and high yields.

Chemical Reactions Analysis

Types of Reactions

1-(6-Methoxy-4-(trifluoromethyl)pyridin-3-yl)ethanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The methoxy and trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids or aldehydes.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(6-Methoxy-4-(trifluoromethyl)pyridin-3-yl)ethanone has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme inhibition and receptor binding.

Industry: It may be used in the production of agrochemicals and other specialty chemicals

Mechanism of Action

The mechanism of action of 1-(6-Methoxy-4-(trifluoromethyl)pyridin-3-yl)ethanone involves its interaction with specific molecular targets. The compound can act as an agonist or antagonist at various receptors, depending on its structure and the biological context. The trifluoromethyl group enhances its lipophilicity, allowing it to cross cell membranes and interact with intracellular targets. The methoxy group can influence its binding affinity and selectivity for specific receptors .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Pyridine Core and Trifluoromethyl Group

Key structural variations among analogues include substituent type (methoxy, chloro, nitro), position (2-, 3-, 4-, or 6-pyridinyl), and additional functional groups (e.g., imidazo rings, phenyl extensions). Below is a detailed comparison:

*NS: No significant activity reported.

Physicochemical Properties

- Methoxy vs. Chloro Substitution: Methoxy groups increase solubility in polar solvents compared to chloro analogues. For example, 1-(6-methoxypyridin-3-yl)ethanone () is synthesized via oxidation of alcohols in dichloromethane, whereas chloro-substituted derivatives () often require palladium-catalyzed cross-coupling .

- Thermal Stability: Compounds with trifluoromethyl groups exhibit higher thermal stability. For instance, 1-(2-methyl-8-(4-(trifluoromethyl)phenyl)imidazo[1,2-a]pyridin-3-yl)ethanone (3k) has a melting point of 121–123°C, lower than non-fluorinated analogues (e.g., 3c: 160–162°C) due to reduced crystallinity .

Biological Activity

1-(6-Methoxy-4-(trifluoromethyl)pyridin-3-yl)ethanone, an organic compound with the molecular formula C14H11F3N2O2, is notable for its unique structural features, including a methoxy group, a trifluoromethyl group, and a pyridine ring. This combination enhances its lipophilicity and biological activity, making it a candidate for various therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic uses, and relevant case studies.

The compound has a molecular weight of 296.24 g/mol and is characterized by its ability to interact with biological systems through enzyme inhibition and receptor modulation. The trifluoromethyl group is particularly significant as it enhances the binding affinity to target proteins, which is crucial for its biological effects.

Research indicates that this compound may exert its biological effects through several mechanisms:

- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes involved in metabolic pathways. This inhibition can lead to altered biochemical processes, which may be beneficial in treating diseases.

- Receptor Modulation : It may interact with various receptors, influencing their activity and potentially leading to therapeutic effects in conditions such as inflammation or cancer.

Antioxidant Activity

The antioxidant properties of pyridine derivatives have been explored in various studies. The presence of methoxy groups is known to enhance radical scavenging activity . While direct studies on this specific compound's antioxidant capabilities are not extensively documented, related compounds have shown promising results.

Anticancer Potential

Recent research highlights the anticancer activities of methoxypyridine derivatives. For example, compounds with similar structures have been shown to reduce amyloid-beta levels in models of Alzheimer's disease, indicating potential neuroprotective effects . The modulation of gamma-secretase activity by such compounds suggests that this compound could also impact cancer-related pathways.

Synthesis and Evaluation

A study focused on the synthesis of methoxypyridine derivatives indicated that introducing specific substituents significantly affects their biological activity. For example, compounds with modified B-ring structures displayed varied efficacy in inhibiting Aβ42 production, which is crucial in Alzheimer's pathology . These findings underscore the importance of structural modifications in enhancing biological activity.

Comparative Analysis

A comparative study involving similar compounds revealed that those containing trifluoromethyl groups exhibited higher binding affinities and biological activities compared to their non-fluorinated counterparts. This trend suggests that this compound may possess superior pharmacological properties due to its trifluoromethyl substituent.

Data Table: Comparison of Similar Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| This compound | Methoxy and trifluoromethyl groups | Enhanced lipophilicity and binding affinity |

| 4'-Methoxyacetophenone | Lacks pyridine ring; contains methoxy | Simpler structure without trifluoromethyl |

| 4'-Trifluoromethylacetophenone | Contains trifluoromethyl; lacks pyridine | Focused on fluorinated properties |

| 1-(6-Bromopyridin-2-yl)ethanone | Contains bromine; pyridine ring | Different halogen substituent |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.